1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine
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Overview
Description
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of benzimidazoles. It is characterized by a fused ring system consisting of a pyridine ring and a benzimidazole ring. This compound has garnered interest due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in an acidic medium, such as acetic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-amine involves its interaction with bacterial cell membranes and enzymes. The compound can inhibit the synthesis of essential proteins and nucleic acids, leading to the disruption of bacterial growth and replication. Molecular targets include bacterial ribosomes and DNA gyrase, which are critical for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazole: Similar structure but lacks the tetrahydro moiety.
Benzimidazole: Contains only the benzimidazole ring without the fused pyridine ring.
Imidazole: A simpler structure with only the imidazole ring.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-6-amine is unique due to its fused ring system, which imparts distinct chemical and biological properties. The tetrahydro moiety enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
191794-39-5 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.246 |
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-6-amine |
InChI |
InChI=1S/C11H13N3/c12-8-4-3-5-9-11(8)13-10-6-1-2-7-14(9)10/h3-5H,1-2,6-7,12H2 |
InChI Key |
CEYUOANFKJDRIH-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC3=C2C=CC=C3N)C1 |
Synonyms |
Pyrido[1,2-a]benzimidazol-6-amine, 1,2,3,4-tetrahydro- (9CI) |
Origin of Product |
United States |
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